[2,6-Bis(1-methylethyl)benzenaminato(2-)](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)
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Description
This compound is a complex organometallic compound containing molybdenum (VI). It has several ligands attached to the molybdenum center, including a benzenaminato ligand, a dimethylpyrrole ligand, a methylphenylpropylidene ligand, and a terphenyl-olato ligand .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the ligands around the molybdenum center. Unfortunately, without specific studies or crystallographic data, it’s not possible to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
Some general properties such as molecular weight can be calculated based on the molecular formula. The molecular weight of this compound is approximately 535.59500 . Other physical and chemical properties like density, boiling point, melting point, etc., are not available in the search results .Scientific Research Applications
Electropolymerization and Conducting Polymers
One application of derivatives of this compound is in the development of conducting polymers. Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and others, for electropolymerization. They found these monomers oxidize at low potentials to form cation radicals, leading to polymers with stable electrically conducting forms, a key aspect for applications in electronic devices (Sotzing et al., 1996).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives play a crucial role. Schubert and Eschbaumer (1999) used 2,6-Bis(trimethyltin)pyridine, a related compound, for Stille-type coupling procedures to prepare various pyridine-based ligands. These ligands are integral in constructing complex molecular structures in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Binuclear Dioxomolybdenum(VI) Complexes
Biswal et al. (2020) explored the synthesis of binuclear dioxomolybdenum(VI) complexes with an ONS donor Schiff base ligand. They noted the influence of auxiliary ligands on structural and supramolecular features of these complexes, which is essential for applications in catalysis and materials science (Biswal et al., 2020).
Molybdenum(VI) Complexation
Santos et al. (2007) investigated the complexation of molybdenum(VI) with bis(3,4-HP)chelators. Their research provides insights into the binding properties of molybdenum(VI), crucial for understanding its interactions in various chemical environments (Santos et al., 2007).
Molybdenum and Tungsten Monoalkoxide Pyrrolide Complexes
Research by Gerber, Schrock, and Müller (2013) on molybdenum and tungsten bispyrrolide alkylidene complexes, including those containing a 2,6-dimesitylphenylimido ligand, sheds light on the synthesis and characteristics of such complexes. These findings are significant for advancing the field of organometallic chemistry (Gerber, Schrock, & Müller, 2013).
properties
IUPAC Name |
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O.C12H17N.C10H12.C6H8N.Mo/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-13,19H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTKTBOZVMCGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51MoN2O- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
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